![molecular formula C8H15NO B2381274 (6-Azabicyclo[3.2.1]octan-5-yl)methanol CAS No. 2167028-08-0](/img/structure/B2381274.png)

(6-Azabicyclo[3.2.1]octan-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

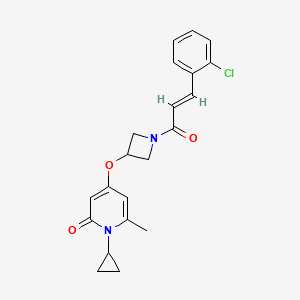

“(6-Azabicyclo[3.2.1]octan-5-yl)methanol” is a chemical compound with the CAS Number: 2167028-08-0 . It has a molecular weight of 141.21 . The IUPAC name of this compound is ( (1S,5R)-6-azabicyclo [3.2.1]octan-5-yl)methanol .

Synthesis Analysis

The synthesis of similar structures like the 8-azabicyclo[3.2.1]octane scaffold has been achieved through various methods . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of “(6-Azabicyclo[3.2.1]octan-5-yl)methanol” is represented by the Inchi Code: 1S/C8H15NO/c10-6-8-3-1-2-7(4-8)5-9-8/h7,9-10H,1-6H2 . This compound is part of the family of nitrogen-containing heterocycles .Chemical Reactions Analysis

The 2-azabicyclo[3.2.1]octane system, which is similar to the structure of “(6-Azabicyclo[3.2.1]octan-5-yl)methanol”, has been applied as a key synthetic intermediate in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire .Wissenschaftliche Forschungsanwendungen

- Researchers have focused on stereoselective methods to prepare this basic structure. Enantioselective construction of the bicyclic scaffold has been achieved through various approaches .

- Researchers have explored its potential as a building block for novel pharmaceutical agents, especially in the context of tropane alkaloids .

- For instance, a catalytic asymmetric Rautenstrauch reaction was applied to synthesize intermediate compounds with good enantiocontrol .

Tropane Alkaloid Synthesis

Preclinical Drug Development

Catalytic Asymmetric Reactions

Hydroxylated Derivatives

Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3777–3790. Read more Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-5-yl}methoxy)pyrimidin-2-ylthio]-2-methylpyrimidin-4(3H)-one (BMS-986094): A Novel Nucleotide Polymerase Inhibitor Effective against Hepatitis C Virus Genotype 1. Journal of Medicinal Chemistry, 57(5), 1880–1892. Read more 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (2024). Organic & Biomolecular Chemistry, 22(7), 2109–2115. Read more A novel and versatile method for the enantioselective syntheses of hydroxylated 8-azabicyclo[3,2,1]octan-3-ones and 9-azabicyclo[3,3,1]nonan-3-ones. (2013). Science China Chemistry,

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold, which is a key structural component of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Biochemical Pathways

Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .

Result of Action

Compounds with similar structures have been shown to exhibit nematicidal activities .

Eigenschaften

IUPAC Name |

6-azabicyclo[3.2.1]octan-5-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-8-3-1-2-7(4-8)5-9-8/h7,9-10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMZGVMBASFTHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)(NC2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Azabicyclo[3.2.1]octan-5-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2381191.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2381194.png)

![1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2381201.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2381202.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2381203.png)

![6-Amino-1-benzyl-5-[(prop-2-yn-1-yl)(propyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2381206.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2381208.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2381209.png)

![N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2381212.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2381214.png)